molecular formula C18H26N2O3S B2622961 (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 2034997-08-3

(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No.: B2622961
CAS No.: 2034997-08-3
M. Wt: 350.48
InChI Key: YRAUXASTKRZOHD-UKTHLTGXSA-N
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Description

(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a tetrahydrofuran ring, and a piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting tetrahydrofuran with piperidine under specific conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with phenylsulfonyl chloride to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with an appropriate phenyl-substituted ethene under catalytic conditions to achieve the desired (E)-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions, and high-pressure hydrogenation may be used to ensure complete conversion of intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene moiety to an ethane derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethane derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide
  • (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Uniqueness

(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its tetrahydrofuran and piperidine moieties provide a distinct scaffold that can be further modified for targeted applications.

Properties

IUPAC Name

(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUXASTKRZOHD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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